molecular formula C7H13BrZn B2996893 Hept-6-enylzinc bromide CAS No. 352525-73-6

Hept-6-enylzinc bromide

Cat. No.: B2996893
CAS No.: 352525-73-6
M. Wt: 242.47
InChI Key: ZJQILRJKYBMRHG-UHFFFAOYSA-M
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Description

Hept-6-enylzinc bromide is an organozinc compound with the molecular formula C7H13BrZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-enylzinc bromide can be synthesized through the reaction of hept-6-enyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Hept-6-enyl bromide+ZnHept-6-enylzinc bromide\text{Hept-6-enyl bromide} + \text{Zn} \rightarrow \text{this compound} Hept-6-enyl bromide+Zn→Hept-6-enylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is usually stored and transported in sealed containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Hept-6-enylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with extended carbon chains .

Scientific Research Applications

Hept-6-enylzinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hept-6-enylzinc bromide primarily involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy. This makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

    Hept-6-enylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    Hept-6-enyllithium: Known for its high reactivity and use in organic synthesis.

    Hept-6-enylcopper: Used in coupling reactions but with different reactivity profiles.

Uniqueness: Hept-6-enylzinc bromide is unique due to its balanced reactivity and stability. Unlike hept-6-enyllithium, which is highly reactive and can be challenging to handle, this compound offers a more controlled reactivity, making it suitable for a broader range of applications.

Properties

IUPAC Name

bromozinc(1+);hept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCRCYXTAKJKBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCC=C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313735
Record name Zinc, bromo-6-heptenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-73-6
Record name Zinc, bromo-6-heptenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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